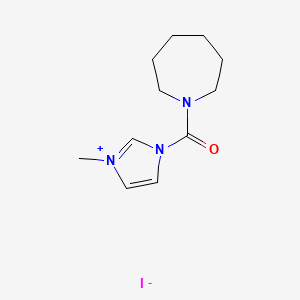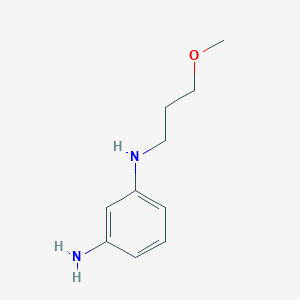![molecular formula C11H19N3S B1523134 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane CAS No. 1094643-90-9](/img/structure/B1523134.png)
1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane
Descripción general
Descripción
1-(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane is a heterocyclic compound, which is a derivative of 1,4-diazepane. It is a five-membered ring containing two nitrogen atoms and one sulfur atom. 1-(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess several interesting properties such as antimicrobial activity, anticancer activity, and antioxidant activity.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane and its derivatives have been explored extensively in synthetic and medicinal chemistry. A notable example is ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate (HIE-124), which has been identified as a new generation of ultra-short acting hypnotics. This compound exhibits potent in vivo activity with a rapid onset and short duration of action. It has been proposed for use as a preanesthetic medication and anesthesia inducer, highlighting its potential in medical procedures requiring short-term sedation without acute tolerance or noticeable side effects (El-Subbagh et al., 2008).
Catalytic and Synthetic Applications
Beyond its medical applications, 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane derivatives have been utilized in catalytic processes. For example, manganese(III) complexes involving similar diazepane structures have been studied for their ability to catalyze olefin epoxidation reactions. These studies reveal the influence of ligand Lewis basicity on the reactivity and selectivity of the epoxidation process, suggesting applications in the synthesis of epoxides, which are valuable intermediates in organic synthesis (Sankaralingam & Palaniandavar, 2014).
Molecular Modeling and Pharmacology
Molecular modeling studies of derivatives like ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate have been conducted to understand their interaction with biological targets such as GABAA receptors. These studies help in elucidating the mechanism of action of these compounds and in designing new derivatives with enhanced potency and selectivity for potential therapeutic applications. For instance, specific derivatives have shown promising results in models of anticonvulsant activity, with significant protection against seizures and a favorable pharmacological profile (Al-Rashood et al., 2016).
Structural Analysis and Chemical Properties
The structural elucidation and chemical properties of diazepane derivatives have been thoroughly investigated to better understand their physicochemical characteristics and reactivity patterns. Studies include X-ray crystallography to determine the conformation and geometry of the molecules, contributing to the knowledge base required for the design of new compounds with specific desired properties (Essaghouani et al., 2016).
Propiedades
IUPAC Name |
4-(1,4-diazepan-1-ylmethyl)-2-ethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S/c1-2-11-13-10(9-15-11)8-14-6-3-4-12-5-7-14/h9,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTZNJXBZGPXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CN2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1523051.png)
![3-[(2-Aminophenyl)sulfanyl]propanamide](/img/structure/B1523053.png)




![3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol](/img/structure/B1523060.png)






![3-Amino-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1523074.png)